molecular formula C12H15NO4 B15096113 Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester CAS No. 42313-50-8

Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester

Cat. No.: B15096113
CAS No.: 42313-50-8
M. Wt: 237.25 g/mol
InChI Key: NEDHBBYFVLCSMU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a methoxy group, and an amino group linked to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester
  • Benzoic acid, 3-methoxy-, methyl ester
  • Methyl 4-amino-3-methoxybenzoate

Comparison: Compared to similar compounds, benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester is unique due to its specific functional groups and structural configuration. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

42313-50-8

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 4-[(3-methoxy-3-oxopropyl)amino]benzoate

InChI

InChI=1S/C12H15NO4/c1-16-11(14)7-8-13-10-5-3-9(4-6-10)12(15)17-2/h3-6,13H,7-8H2,1-2H3

InChI Key

NEDHBBYFVLCSMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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